Lipophilicity Modulation via Trifluoroethyl vs. Dimethylacetamide Tail
The target compound's N-(2,2,2-trifluoroethyl)acetamide group provides a computed XLogP3-AA value of 2.7, compared to an estimated XLogP3-AA of approximately 1.4 for the N,N-dimethylacetamide analog (2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide, CAS 1207053-46-0). This represents a predicted lipophilicity increase of roughly 1.3 log units [1]. Increased lipophilicity can influence passive membrane permeability and plasma protein binding, factors critical for in vivo target engagement.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N,N-Dimethylacetamide analog: ~1.4 (estimated from computed structure) |
| Quantified Difference | Δ logP ≈ +1.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem); analog value estimated by structural fragment comparison |
Why This Matters
A logP difference of 1.3 units is substantial and can alter compound distribution, clearance, and oral bioavailability, making the trifluoroethyl variant more suitable for cell-permeable or in vivo applications requiring moderate lipophilicity.
- [1] PubChem. Compound Summary for CID 49675528: 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
